![molecular formula C7H9NO2 B14367218 N-[3-(furan-2-yl)propylidene]hydroxylamine CAS No. 92265-87-7](/img/structure/B14367218.png)
N-[3-(furan-2-yl)propylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(furan-2-yl)propylidene]hydroxylamine is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)propylidene]hydroxylamine typically involves the condensation of 3-(furan-2-yl)propionaldehyde with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under mild acidic or neutral conditions to facilitate the formation of the oxime derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(furan-2-yl)propylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like Lewis acids.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted furan derivatives.
Wissenschaftliche Forschungsanwendungen
N-[3-(furan-2-yl)propylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of N-[3-(furan-2-yl)propylidene]hydroxylamine involves its interaction with molecular targets through the oxime group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A furan derivative used as a flavoring agent in the food industry.
3-(2-Furyl)propionic acid: Another furan derivative with applications in organic synthesis.
Uniqueness
N-[3-(furan-2-yl)propylidene]hydroxylamine is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other furan derivatives that may lack this functional group.
Eigenschaften
CAS-Nummer |
92265-87-7 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
N-[3-(furan-2-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C7H9NO2/c9-8-5-1-3-7-4-2-6-10-7/h2,4-6,9H,1,3H2 |
InChI-Schlüssel |
IJKILJCLPPHMKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)CCC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)


![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)
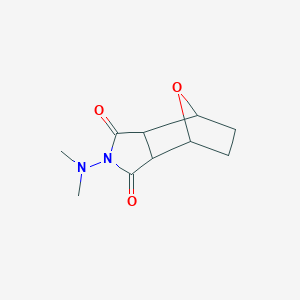
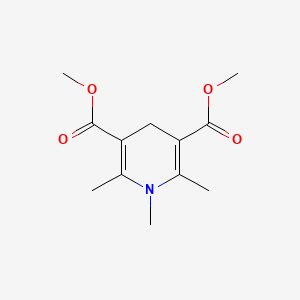
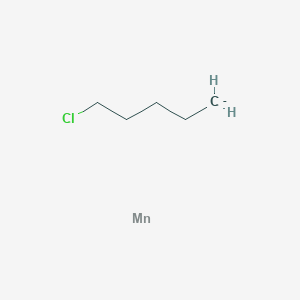
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
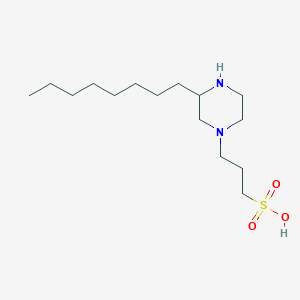
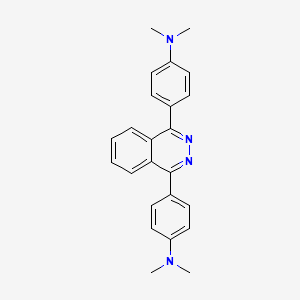
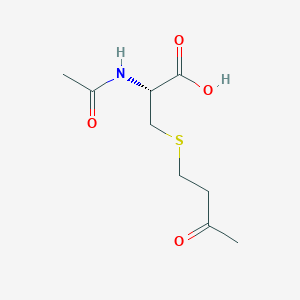
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
![N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14367227.png)
